molecular formula C20H25N3O2 B11992259 4-(((4-Benzyl-1-piperazinyl)imino)methyl)-2-ethoxyphenol

4-(((4-Benzyl-1-piperazinyl)imino)methyl)-2-ethoxyphenol

Katalognummer: B11992259
Molekulargewicht: 339.4 g/mol
InChI-Schlüssel: DJFJAVMDRWMJLC-RCCKNPSSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(((4-Benzyl-1-piperazinyl)imino)methyl)-2-ethoxyphenol is a complex organic compound with the molecular formula C18H21N3O2. This compound is known for its unique chemical structure, which includes a piperazine ring, a benzyl group, and an ethoxyphenol moiety. It is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((4-Benzyl-1-piperazinyl)imino)methyl)-2-ethoxyphenol typically involves the reaction of 4-benzylpiperazine with 2-ethoxyphenol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of automated reactors and advanced purification techniques ensures high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

4-(((4-Benzyl-1-piperazinyl)imino)methyl)-2-ethoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-(((4-Benzyl-1-piperazinyl)imino)methyl)-2-ethoxyphenol is utilized in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(((4-Benzyl-1-piperazinyl)imino)methyl)-2-ethoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(((4-Benzyl-1-piperazinyl)imino)methyl)-2-ethoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C20H25N3O2

Molekulargewicht

339.4 g/mol

IUPAC-Name

4-[(E)-(4-benzylpiperazin-1-yl)iminomethyl]-2-ethoxyphenol

InChI

InChI=1S/C20H25N3O2/c1-2-25-20-14-18(8-9-19(20)24)15-21-23-12-10-22(11-13-23)16-17-6-4-3-5-7-17/h3-9,14-15,24H,2,10-13,16H2,1H3/b21-15+

InChI-Schlüssel

DJFJAVMDRWMJLC-RCCKNPSSSA-N

Isomerische SMILES

CCOC1=C(C=CC(=C1)/C=N/N2CCN(CC2)CC3=CC=CC=C3)O

Kanonische SMILES

CCOC1=C(C=CC(=C1)C=NN2CCN(CC2)CC3=CC=CC=C3)O

Löslichkeit

48.9 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.